![molecular formula C23H19N3O3S B2427068 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide CAS No. 864858-97-9](/img/structure/B2427068.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

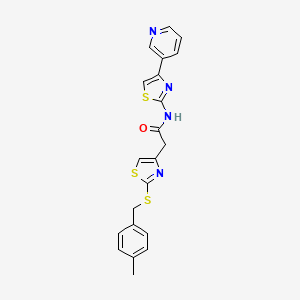

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . This compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The exact molecular structure analysis of this compound is not available in the retrieved papers.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. Unfortunately, the exact chemical reactions for this specific compound are not available in the retrieved papers .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide:

Anticancer Research

This compound has shown potential as an anticancer agent. Its structure allows it to interact with tubulin, inhibiting microtubule polymerization, which is crucial for cell division. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a promising candidate for developing new cancer therapies .

Antitubulin Agents

The compound’s ability to inhibit tubulin polymerization also makes it a valuable antitubulin agent. This property is particularly useful in the development of drugs that target rapidly dividing cells, such as those found in tumors. Research has highlighted its effectiveness in disrupting the cell cycle and inducing cell death in cancer cells .

Antiproliferative Activities

Research has shown that this compound exhibits significant antiproliferative activities against various cancer cell lines, including L1210, CEM, and HeLa. Its ability to inhibit cell growth at micromolar concentrations suggests its potential as a potent antiproliferative agent .

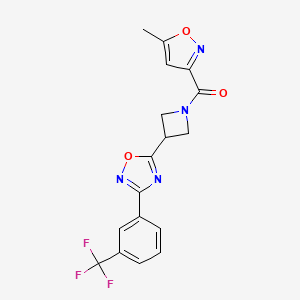

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds. Its cyano and acetyl groups facilitate reactions with bidentate reagents, leading to the formation of diverse heterocyclic structures. This versatility makes it valuable in organic synthesis and medicinal chemistry .

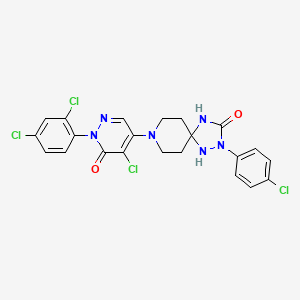

Development of Chemotherapeutic Agents

Due to its structural features and biological activities, this compound is being explored for the development of new chemotherapeutic agents. Its ability to form novel heterocyclic moieties through cyanoacetylation reactions is particularly beneficial in creating compounds with enhanced therapeutic properties .

Biological Evaluation Studies

The compound is frequently used in biological evaluation studies to assess its efficacy and safety as a potential therapeutic agent. These studies involve testing its effects on various biological systems, including its cytotoxicity, mechanism of action, and potential side effects .

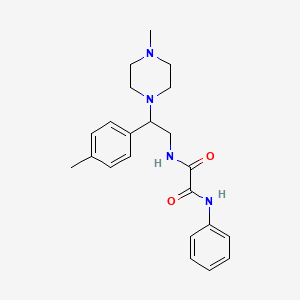

Drug Design and Development

In drug design and development, this compound is utilized to create new molecules with improved pharmacological profiles. Its unique structure allows for modifications that can enhance its activity, selectivity, and bioavailability, making it a valuable scaffold in medicinal chemistry .

Apoptosis Induction

The compound’s ability to induce apoptosis in cancer cells is a key area of research. By triggering programmed cell death, it helps eliminate cancerous cells without affecting normal cells, offering a targeted approach to cancer treatment .

properties

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15(27)26-11-10-19-20(13-24)23(30-21(19)14-26)25-22(28)16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-9,12H,10-11,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXNBVGWBSNYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)

![4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2426988.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)

![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)

![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)

![5-chloro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2427005.png)